Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |
InChI Key |
AURPNGWLCALMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of this compound is typically achieved via a two-step process:
- Preparation of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate as a key intermediate.
- Reduction of the nitro group to the amino group to yield the target compound.
This approach is well-documented in recent chemical product literature and patent disclosures.
Step 1: Preparation of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate
While detailed synthetic procedures for this intermediate are less commonly published explicitly for this exact compound, analogous methods involve:
- Formation of the pyrazole ring via cyclization of appropriate hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
- Introduction of the ethyl substituent at the N-1 position through alkylation reactions using ethyl halides or ethylating agents.
- Installation of the tert-butyl ester protecting group at the 5-carboxylate position, typically via esterification with tert-butanol or tert-butyl chloroformate.
A relevant patent (CN103958496A) describes processes for preparing N-substituted 1H-pyrazole-5-carboxylates by deprotonation of pyrazole precursors using magnesium-organic bases followed by carbonylation with carbon dioxide or equivalents, which could be adapted for similar pyrazole carboxylate esters.
Step 2: Reduction of the Nitro Group to the Amino Group
The critical transformation to obtain this compound is the reduction of the nitro group on the 4-position of the pyrazole ring.
- Catalyst: Palladium on activated carbon (Pd/C)
- Reducing agent: Hydrogen gas (H₂)
- Solvent: Ethanol
- Temperature: Room temperature (~25 °C)
- Reaction time: Approximately 20 hours
This catalytic hydrogenation selectively reduces the nitro group to the amino group without affecting the pyrazole ring or the ester functionality. The reaction is often performed under atmospheric or slightly elevated hydrogen pressure.
In industrial settings, continuous flow reactors and automated systems enhance the reproducibility, scalability, and yield of this reduction step.
Detailed Reaction Conditions and Data Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pyrazole ring formation and esterification | Hydrazine derivatives, β-ketoesters, ethyl halide, tert-butanol or tert-butyl chloroformate | Varies | 50-100 °C | Several hours | Variable | Multi-step, may require purification |
| 2 | Catalytic hydrogenation | Pd/C catalyst, H₂ gas | Ethanol | Room temp | ~20 hours | High | Selective reduction of nitro to amino |
Alternative Synthetic Approaches and Related Compounds
Research on related pyrazole derivatives indicates alternative synthetic strategies that might be adapted for this compound:
N-alkylation of 4-amino-pyrazole esters: Ethylation at N-1 can be achieved by reacting 4-amino-1H-pyrazole-5-carboxylate esters with ethyl halides in the presence of bases like potassium carbonate in polar aprotic solvents such as DMF.
Use of 2-arylhydrazononitriles: These intermediates react with α-haloacid derivatives to form 4-aminopyrazole-5-carboxylates, which can be further modified to introduce the tert-butyl ester and N-ethyl substituents.
Magnesium-organic base mediated carbonylation: As per patent CN103958496A, deprotonation followed by carbonylation with CO₂ can yield pyrazole-5-carboxylates, which could be esterified with tert-butanol.
Research Findings and Analysis
The reduction step using Pd/C and hydrogen is highly efficient and selective, providing high yields of the amino derivative without over-reduction or degradation of the pyrazole ring.
The choice of solvent (ethanol) and mild reaction temperature preserves the ester protecting group and minimizes side reactions.
Continuous flow hydrogenation reactors improve process control and scalability, which is important for industrial synthesis.
The synthetic strategy is modular, allowing for variation in the N-substituent and ester groups, facilitating the synthesis of analogues for medicinal chemistry exploration.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd/C | High selectivity for nitro reduction |
| Reducing agent | Hydrogen gas | Clean reduction, minimal by-products |
| Solvent | Ethanol | Good solubility, mild conditions |
| Temperature | Room temperature (~25 °C) | Preserves functional groups |
| Reaction time | ~20 hours | Ensures complete reduction |
| Intermediate preparation | Pyrazole formation, N-ethylation, esterification | Multi-step, requires optimization |
| Alternative methods | Magnesium base carbonylation, N-alkylation | Versatile routes for analog synthesis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on activated carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole family heterocyclic compound known for its diverse applications in medicinal and organic synthesis due to its unique structural properties.
Synthesis
The synthesis of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions, with industrial production methods potentially using catalysts and optimized reaction conditions to improve yield and purity.
Chemical Reactions
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo several chemical reactions:
- Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The specific reagents and conditions used determine the major products formed from these reactions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has applications in several scientific research areas:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology Derivatives of the compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
- Industry It is used in synthesizing agrochemicals and other industrially relevant compounds.
Mechanism of Action
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazole derivatives with tert-butyl ester and amino groups exhibit diverse properties depending on substituent positions and types. Key structural analogs include:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | 1486953-98-3 | 1-Ethyl, 4-amino, 5-tert-butyl ester | C₁₁H₁₉N₃O₂ | 225.29 | Reference compound |
| Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | 112779-14-3 | 1-tert-Butyl, 5-amino, 4-ethyl ester | C₁₁H₁₉N₃O₂ | 225.29 | Ester group position (4 vs. 5) |
| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | 1-Methyl, 5-amino, 4-methyl ester | C₇H₁₁N₃O₂ | 169.18 | Smaller ester (methyl) and alkyl group |
| Tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate | - | 1-tert-Butyl, 3-amino, 5-cyclobutyl | C₁₃H₂₁N₃O₂ | 251.32 | Cyclobutyl substituent at position 5 |
| Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | - | 1-tert-Butyl, 3-amino, 5-methyl | C₁₀H₁₇N₃O₂ | 211.26 | Methyl substituent vs. ethyl at position 1 |
Structural Insights :
- Positional Isomerism: Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate is a positional isomer of the target compound, with the ester and amino groups swapped (positions 4 and 5).
- Substituent Bulk : The tert-butyl group enhances steric hindrance and lipophilicity compared to methyl or ethyl esters, influencing solubility and reactivity .
- Ring Modifications : Analogues with cyclobutyl () or thiophene-amide groups () demonstrate how heterocyclic substitutions expand applications in drug discovery .
Reactivity Differences :
- The amino group at position 4 (target compound) is more sterically accessible than position 3 analogs, facilitating nucleophilic reactions.
- Methyl or ethyl esters (e.g., Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) exhibit faster hydrolysis rates compared to tert-butyl esters due to reduced steric protection .
Physical and Chemical Properties
- Solubility: Tert-butyl esters are highly lipophilic, whereas methyl/ethyl analogs show greater aqueous solubility. For example, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (C₇H₁₁N₃O₂) is more polar than the tert-butyl derivative .
- Stability : The tert-butyl group enhances stability against hydrolysis under acidic or basic conditions, a critical advantage in prolonged reactions .
Biological Activity
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a pyrazole ring and functional groups that enhance its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 211.26 g/mol. The presence of the tert-butyl group and amino group on the pyrazole ring contributes to its solubility and ability to form hydrogen bonds, which are critical for biological activity.
Synthesis
The synthesis of this compound typically involves the reduction of its nitro precursor using palladium on activated carbon in the presence of hydrogen gas. This method highlights the compound's versatility in organic synthesis, allowing for modifications that can lead to derivatives with enhanced biological properties.
Anticancer Properties
Recent studies have shown that compounds containing the pyrazole structure exhibit significant anticancer activity. This compound has been evaluated for its potential to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, derivatives of pyrazoles have demonstrated antiproliferative effects in vitro against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have reported that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. This suggests a potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate interaction.
Receptor Modulation: It can also function as a receptor modulator, influencing pathways related to cell proliferation and apoptosis.
Hydrogen Bonding: The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Activity: A study involving a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, supporting their potential as therapeutic agents in oncology .
- Anti-inflammatory Study: A controlled trial assessed the anti-inflammatory effects of a new pyrazole derivative compared to traditional NSAIDs, showing superior efficacy with fewer side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by tert-butyl carboxylation. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine under reflux in ethanol, yielding intermediates that undergo carboxylation . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at ~80°C), and stoichiometric ratios of reactants. Post-reaction purification via silica gel chromatography or recrystallization is critical for isolating the tert-butyl ester .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl group at position 1 appears as a triplet (δ ~1.3 ppm, CH₂CH₃) and quartet (δ ~4.0 ppm, N-CH₂), while the tert-butyl group shows a singlet at δ ~1.4 ppm (C(CH₃)₃). The amino group (NH₂) may exhibit broad peaks at δ ~5-6 ppm .
- IR : Stretching vibrations for the ester carbonyl (C=O) appear at ~1720 cm⁻¹, and NH₂ bending at ~1600 cm⁻¹ .
- MS : Molecular ion peaks (M+H⁺) should align with the molecular formula (C₁₁H₁₈N₃O₂, MW 239.28 g/mol). Fragmentation patterns include loss of the tert-butyl group (-56 Da) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The tert-butyl ester is prone to hydrolysis under acidic or basic conditions. Storage at -20°C in anhydrous solvents (e.g., DCM or THF) with desiccants is recommended. Long-term stability studies suggest degradation via ester cleavage at >40°C, monitored by HPLC .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity in pyrazole substitution depends on electronic and steric factors. For example, the amino group at position 4 activates the adjacent C5 position for electrophilic substitution. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., Boc-protected amines) enhance selectivity. Experimental validation via X-ray crystallography (e.g., as in related pyrazole structures ) confirms regiochemical outcomes.
Q. What strategies mitigate contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial or kinase inhibition) often arise from impurities or solvent effects. Rigorous purification (≥95% HPLC purity) and standardized assay protocols (e.g., fixed DMSO concentrations ≤1%) are essential. Comparative studies with structurally similar compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate ) help isolate structure-activity relationships (SAR).
Q. How can computational chemistry optimize the design of derivatives for target binding (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the pyrazole core and target proteins. For instance, the tert-butyl group’s hydrophobicity can be modified to enhance binding pocket occupancy, while the amino group serves as a hydrogen bond donor. QSAR models validate predictions using experimental IC₅₀ values from kinase assays .
Q. What are the environmental and safety implications of scaling up synthesis?
- Methodological Answer : Scale-up requires addressing solvent waste (e.g., DMF replacement with cyclopentyl methyl ether) and energy efficiency (microwave-assisted synthesis reduces reaction times). Toxicity data (e.g., Ames test for mutagenicity ) and ecotoxicological assessments (OECD 301D biodegradability) ensure compliance with green chemistry principles .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
